molecular formula C11H17FN2O B2584143 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine CAS No. 2199317-68-3

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine

Cat. No. B2584143
CAS RN: 2199317-68-3
M. Wt: 212.268
InChI Key: BXQQQECVOGMLBP-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine, also known as DMFO, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. DMFO belongs to the class of cyclopentane derivatives and has been synthesized using various methods.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with similar structural motifs have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These substances play a crucial role in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. For instance, one study described the development of a water-soluble NK1 receptor antagonist, highlighting its effectiveness in preclinical models for conditions that could benefit from NK1 receptor inhibition (Harrison et al., 2001).

Methylation and Tautomerism Studies

Research into the methylation and tautomerism of similar compounds reveals insights into their chemical properties and potential applications in drug development. Studies in this area can contribute to understanding the mutagenic effects and the basicity of such compounds, which is vital for designing molecules with desired biological activities (Kulikowski & Shugar, 1979).

Antimicrobial and Antibacterial Properties

Poly(oxazoline)s with terminal quaternary ammonium groups, which share a similar structural motif, have been synthesized and investigated for their antimicrobial potential towards bacteria like Staphylococcus aureus. The length of the carbon chain in the quaternary ammonium groups plays a significant role in their antibacterial efficacy, offering insights into designing effective antimicrobial materials (Waschinski & Tiller, 2005).

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-7-9(8(2)15-14-7)6-13-11-5-3-4-10(11)12/h10-11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQQQECVOGMLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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